CID 71370571

Description

CID 71370571 is a PubChem Compound Identifier (CID) assigned to a specific chemical compound in the PubChem database. For instance, highlights the use of CID (as a compound identifier) in chromatographic fractionation and mass spectral analysis, which are critical for characterizing compound purity and structural elucidation. Similarly, demonstrates how CID (collision-induced dissociation) in mass spectrometry aids in structural differentiation of isomers like ginsenosides, a methodology that could apply to this compound .

Properties

CAS No. |

65453-91-0 |

|---|---|

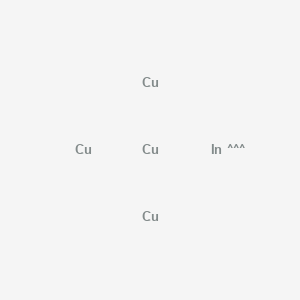

Molecular Formula |

Cu4In |

Molecular Weight |

369.00 g/mol |

InChI |

InChI=1S/4Cu.In |

InChI Key |

MGYCRAVCFSXWBT-UHFFFAOYSA-N |

Canonical SMILES |

[Cu].[Cu].[Cu].[Cu].[In] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 71370571 involves specific synthetic routes and reaction conditions. The synthesis typically requires precise control of temperature, pressure, and the use of specific reagents to achieve high purity and yield. The exact synthetic route may vary depending on the desired application and the scale of production.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: CID 71370571 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are often intermediates or final compounds used in various applications, such as pharmaceuticals or industrial chemicals.

Scientific Research Applications

CID 71370571 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be used in studies involving cellular processes or as a tool for investigating biochemical pathways. In medicine, this compound could be explored for its potential therapeutic effects or as a diagnostic agent. In industry, it may be used in the production of materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of CID 71370571 involves its interaction with specific molecular targets and pathways The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

For example:

Key Findings from Comparative Studies

Structural Complexity : Oscillatoxin derivatives (e.g., CID 101283546) exhibit methylated lactone rings and polyketide backbones, which enhance their toxicity and stability in marine environments . In contrast, synthetic compounds like CID 72863 prioritize aromatic cores for drug design, as seen in benzimidazole derivatives .

Synthetic Accessibility : CID 72863 is synthesized via green chemistry methods using recyclable catalysts (e.g., A-FGO), achieving 98% yield . Natural analogues like oscillatoxins require complex biosynthetic pathways, limiting scalable production .

Analytical Differentiation: highlights how CID (collision-induced dissociation) in mass spectrometry distinguishes isomers like ginsenosides Rf and F11, a technique critical for validating this compound’s identity if isomers exist .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.